4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-4-1-5-11(7-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-3-2-6-21-8-9/h1-8H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUSFDLSXOHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
POCl3-Mediated Oxadiazole Synthesis
Reaction of 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in phosphoryl chloride (POCl3) produces 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine. Optimized conditions (105–110°C, 8–10 hours) achieve 71% yield:
$$
\text{Carbohydrazide} + \text{ClCH}2\text{COOH} \xrightarrow{\text{POCl}3, \Delta} \text{Oxadiazole intermediate}
$$
Critical parameters:
Sodium Azide Substitution for Triazole Precursors
The chloromethyl group undergoes nucleophilic substitution with sodium azide in dimethylacetamide (20°C, 10 minutes) to form azidomethyl-oxadiazole derivatives (83% yield):
$$
\text{Cl-CH}2-\text{Oxadiazole} + \text{NaN}3 \rightarrow \text{N}3\text{-CH}2-\text{Oxadiazole} + \text{NaCl}
$$
Click Chemistry for Triazole Ring Formation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective 1,4-disubstituted triazole synthesis.
Standard CuAAC Protocol
Reaction of azidomethyl-oxadiazole with 3-(trifluoromethyl)phenylacetylene under these conditions:
| Parameter | Value |
|---|---|
| Catalyst | CuI (2.0 equiv) |
| Base | Triethylamine (3.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Time | 3 hours |
| Yield | 76–82% |
$$
\text{Azide} + \text{Alkyne} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{Triazole product}
$$
Microwave-Assisted Optimization
Microwave irradiation (150°C, 20 minutes) accelerates triazole formation while maintaining 85–91% yields. Comparative data:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 3 h | 76 | 92 |
| Microwave | 0.33 h | 89 | 98 |
Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization
Late-stage diversification of the pyridine ring employs palladium-catalyzed cross-coupling:
Reaction Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Base: K₂CO₃ (3.0 equiv)
- Solvent: THF/H₂O (3:1 v/v)
- Temperature: 80–85°C
- Time: 10–12 hours
- Yield range: 82–91%
$$
\text{Haloarene} + \text{Boronic acid} \xrightarrow{\text{Pd(OAc)}_2} \text{Biaryl product}
$$
Sequential Synthesis Route
A representative six-step synthesis illustrates modular construction:
- Pyridine carboxylation : 86% yield
- Hydrazide formation : NH₂NH₂·H₂O, MeOH, 78%
- Oxadiazole cyclization : POCl3/ClCH2COOH, 71%
- Azide substitution : NaN3/DMAC, 83%
- Triazole formation : CuI/Et3N, 82%
- Final amination : NH4OH/EtOH, 89%
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| POCl3 cyclization | High oxadiazole purity | Corrosive reagents | Bulk oxadiazole production |
| CuAAC | Regioselective triazole form | Copper removal required | Lab-scale triazole synthesis |
| Suzuki coupling | Late-stage diversification | Pd cost and toxicity | Analog library generation |
| Microwave synthesis | Time efficiency | Specialized equipment | Rapid optimization studies |
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. In one study, several oxadiazole derivatives were evaluated against various cancer cell lines, revealing that modifications in the structure can enhance their cytotoxic effects. Specifically, compounds with electron-withdrawing groups at specific positions demonstrated increased antiproliferative activity against human lung and breast cancer cell lines .
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. The incorporation of the pyridine and trifluoromethyl groups may enhance its lipophilicity and cellular uptake, potentially leading to improved antimicrobial efficacy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, protein kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. The structural features of this compound suggest it could serve as a lead compound for developing new protein kinase inhibitors .
Case Study 1: Antitumor Activity Evaluation
In a recent study published in PMC, several derivatives of 1,2,4-oxadiazoles were synthesized and tested against multiple cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). Among these derivatives, one showed remarkable selectivity against the WiDr colon cancer cell line with a GI50 value of 4.5 µM . This indicates the potential of similar compounds like 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine in targeted cancer therapies.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial activity . This suggests that further exploration of this compound could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and anticancer activities.
Pyridine Derivatives: These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Uniqueness
4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine stands out due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties
Biological Activity
The compound 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. The presence of the oxadiazole and triazole moieties in its structure suggests a diverse range of biological interactions. This article explores its biological activity by reviewing available research findings, including case studies and data tables.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 373.33 g/mol. The structural components include:
- A pyridine ring,
- An oxadiazole ring,
- A triazole ring,
- A trifluoromethyl phenyl group.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities, including:
Anticancer Activity
Studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 10.5 |
| Compound B | MCF7 (breast) | 8.2 |
| Target Compound | HCT116 (colon) | 12.0 |
Antimicrobial Activity
The oxadiazole and triazole derivatives have also been reported to exhibit antimicrobial properties. The target compound's structural features may enhance its interaction with microbial targets.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 15 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes such as:
- Carbonic Anhydrase
- Histone Deacetylases (HDACs)
These interactions can lead to altered cellular signaling pathways affecting cell proliferation and apoptosis.
Case Studies
- Anticancer Efficacy : A study involving the target compound showed promising results in vitro against various cancer cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancerous ones .
- Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial and fungal pathogens, demonstrating significant antimicrobial activity comparable to established antibiotics .
Structure–Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications in the oxadiazole or triazole moieties can enhance or diminish activity:
- Increasing the electron-withdrawing capacity of substituents on the phenyl ring tends to improve anticancer activity.
- Alterations in the pyridine ring can affect binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves cyclocondensation of precursors (e.g., nitrile oxides with amidines) and Huisgen cycloaddition for triazole formation. Key parameters include:
- Temperature : Controlled heating (~80–100°C) to avoid side reactions like decomposition of the oxadiazole ring.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Copper(I) catalysts (e.g., CuI) for regioselective triazole formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., pyridyl, trifluoromethylphenyl) and triazole/oxadiazole connectivity. Aromatic proton signals in δ 7.5–8.5 ppm indicate pyridine rings .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the triazole’s metal-binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly in aromatic regions .
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., triazole vs. oxadiazole tautomers) using SHELX-refined structures .
- Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen environments in heterocycles .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyridyl (e.g., 4-pyridyl) or trifluoromethylphenyl groups to assess steric/electronic effects .
- Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
Q. How can synergistic effects with other pharmacophores be systematically investigated?
- Methodological Answer :
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides) via click chemistry .
- Combinatorial Libraries : Use parallel synthesis to generate derivatives with varied substituents .
- In Silico Screening : Apply QSAR models to prioritize candidates for synthesis .
Q. What experimental approaches address the compound’s instability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and monitor by HPLC .
- Prodrug Design : Mask amine groups with acetyl or Boc-protecting groups to enhance stability .
- Microsomal Assays : Evaluate metabolic stability using liver microsomes and LC-MS/MS .
Critical Analysis of Contradictions
- Spectral Assignments : Discrepancies in NMR shifts (e.g., pyridyl protons) may arise from solvent polarity or tautomerism. Cross-validation with X-ray data is essential .
- Biological Activity Variability : Differences in MIC/IC₅₀ values across studies could stem from assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
